Ethanediamide, N-methyl-N'-(6-methyl-2-benzothiazolyl)-
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Overview
Description
Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)-: is a chemical compound characterized by its complex structure, which includes multiple bonds, aromatic rings, and secondary amide groups . This compound is notable for its unique combination of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- typically involves the reaction of appropriate amines with benzothiazole derivatives under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives .
Scientific Research Applications
Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
- Ethanediamide, N-methyl-N’-(benzothiazolyl)-
- Ethanediamide, N-methyl-N’-(2-benzothiazolyl)-
- Ethanediamide, N-methyl-N’-(4-methyl-2-benzothiazolyl)-
Uniqueness: Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
104388-93-4 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-methyl-N'-(6-methyl-1,3-benzothiazol-2-yl)oxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-6-3-4-7-8(5-6)17-11(13-7)14-10(16)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,14,16) |
InChI Key |
MBQXEDGYSYBIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NC |
Origin of Product |
United States |
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